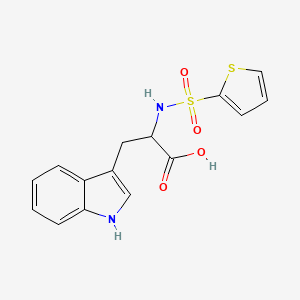
N-(2-thienylsulfonyl)tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thienylsulfonyl)tryptophan is a synthetic compound that combines the structural elements of tryptophan and a thienylsulfonyl group Tryptophan is an essential amino acid, while the thienylsulfonyl group is derived from thiophene, a sulfur-containing heterocycle
作用機序
Target of Action
N-(2-thienylsulfonyl)tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan is known to undergo extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The primary targets of this compound are likely to be similar to those of tryptophan, including enzymes involved in its metabolism, metabolites themselves, or their receptors .
Mode of Action
Tryptophan is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . This compound may interact with these pathways, influencing the production of bioactive molecules and their subsequent effects on the body .
Biochemical Pathways
This compound likely affects the same biochemical pathways as tryptophan. These include the indole, kynurenine, and serotonin pathways . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target . Therefore, this compound may have potential therapeutic applications by influencing these pathways.
Pharmacokinetics
Tryptophan is metabolized via several pathways, with key enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenases (IDO1/IDO2) playing crucial roles . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
Given its structural similarity to tryptophan, it may influence the production of bioactive molecules and their subsequent effects on the body .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Therefore, similar environmental factors may also influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thienylsulfonyl)tryptophan typically involves the sulfonylation of tryptophan. One common method includes the reaction of tryptophan with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-(2-thienylsulfonyl)tryptophan can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic ring of the thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the thiophene ring can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, N-(2-thienylsulfonyl)tryptophan is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to play a crucial role in protein structure and function. It can also serve as a probe in fluorescence studies, given tryptophan’s intrinsic fluorescence properties.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties may also make it useful in the development of new materials with specific electronic or optical characteristics.
類似化合物との比較
Similar Compounds
- N-(2-thienylsulfonyl)glycine
- N-(2-thienylsulfonyl)alanine
- N-(2-thienylsulfonyl)phenylalanine
Uniqueness
Compared to these similar compounds, N-(2-thienylsulfonyl)tryptophan is unique due to the presence of the indole ring from tryptophan
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in various fields.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-15(19)13(17-23(20,21)14-6-3-7-22-14)8-10-9-16-12-5-2-1-4-11(10)12/h1-7,9,13,16-17H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPJHLXTIUNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
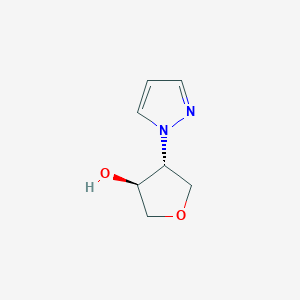
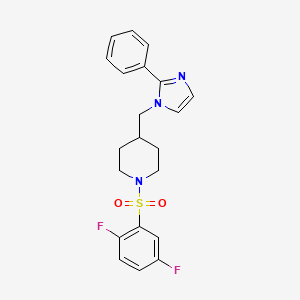
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine](/img/structure/B2607143.png)
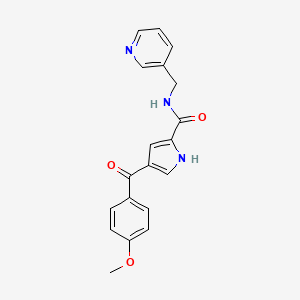
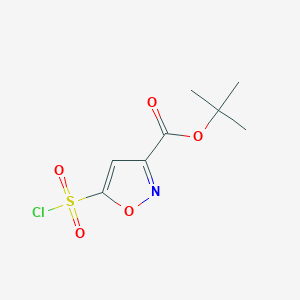
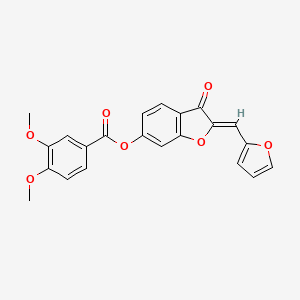
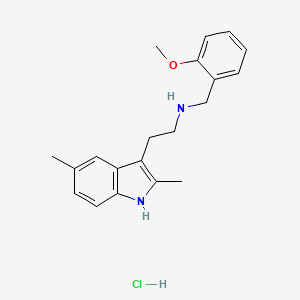
![5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2607153.png)
![(2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide](/img/structure/B2607154.png)

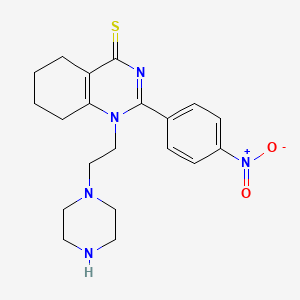
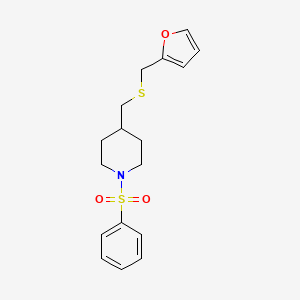

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)
